molecular formula C22H14ClF3N4O3 B2395506 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] CAS No. 303984-81-8

5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]

Cat. No.: B2395506
CAS No.: 303984-81-8
M. Wt: 474.82
InChI Key: DTTQTUZQOCUZTL-VFCFBJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] is a useful research compound. Its molecular formula is C22H14ClF3N4O3 and its molecular weight is 474.82. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antituberculosis Activity : A series of derivatives including 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones were synthesized and evaluated for in vitro antituberculosis activity against Mycobacterium tuberculosis. These derivatives showed significant inhibitory activity, providing insights into their potential as antituberculosis agents (Karalı et al., 2007).

  • Molecular and Crystal Structure Analysis : The molecular and crystal structures of compounds including 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives were analyzed. This study provided detailed insights into the molecular interactions and structural features of these compounds (Kaynak et al., 2013).

Biological Activities

  • Anticancer Activity : New 5-nitroindole-2,3-dione derivatives, including thiosemicarbazones, were synthesized and their cytotoxicity evaluated. Certain compounds demonstrated marked effects on various human tumor cell lines, highlighting their potential in cancer treatment (Karalı, 2002).

  • Carbonic Anhydrase Inhibitors : Compounds including 1H-indole-2,3-dione 3-thiosemicarbazones with sulfamoylphenyl moiety were explored for their inhibitory effects on human carbonic anhydrases. These compounds showed significant inhibition, indicating potential for therapeutic applications (Eraslan-Elma et al., 2022).

Antiviral and Antimicrobial Studies

  • Antiviral Activity : The antiviral activities of hydrazonoindolinone derivatives, including those derived from 5-nitro-1H-indole-2,3-dione, were evaluated against various pathogenic viruses. Specific compounds showed inhibitory effects, suggesting their potential in antiviral therapies (Terzioğlu et al., 2005).

  • Antibacterial and Antifungal Agents : Spiroindolinones bearing benzothiazole moiety, synthesized from compounds including 5-chloro-1H-indole-2,3-dione, exhibited in vitro antibacterial activity against selected strains. This highlights their potential as antimicrobial agents (Akdemir & Ermut, 2013).

Properties

IUPAC Name

5-chloro-3-[(4-nitrophenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4O3/c23-15-4-9-19-18(11-15)20(28-27-16-5-7-17(8-6-16)30(32)33)21(31)29(19)12-13-2-1-3-14(10-13)22(24,25)26/h1-11,31H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEFIZWWVFKGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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